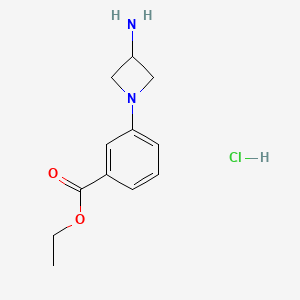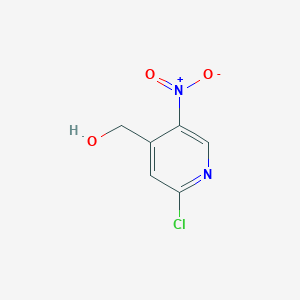
(2-Chloro-5-nitropyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-5-nitropyridin-4-yl)methanol is a chemical compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 g/mol . It is characterized by the presence of a chloro group, a nitro group, and a hydroxymethyl group attached to a pyridine ring. This compound is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-nitropyridin-4-yl)methanol typically involves the nitration of 2-chloro-4-pyridinemethanol. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the pyridine ring .
Industrial Production Methods
These methods generally involve similar nitration reactions but are scaled up to meet industrial demands .
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-5-nitropyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines.
Major Products Formed
Oxidation: Formation of 2-chloro-5-nitropyridine-4-carboxylic acid.
Reduction: Formation of 2-chloro-5-aminopyridin-4-yl)methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Chloro-5-nitropyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Chloro-5-nitropyridin-4-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of bioactive compounds. The hydroxymethyl group can be oxidized to form aldehydes or acids, which may further interact with biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-nitropyridine: Lacks the hydroxymethyl group.
2-Chloro-4-pyridinemethanol: Lacks the nitro group.
5-Nitro-2-pyridinemethanol: Lacks the chloro group.
Uniqueness
(2-Chloro-5-nitropyridin-4-yl)methanol is unique due to the presence of all three functional groups (chloro, nitro, and hydroxymethyl) on the pyridine ring.
Propiedades
Fórmula molecular |
C6H5ClN2O3 |
|---|---|
Peso molecular |
188.57 g/mol |
Nombre IUPAC |
(2-chloro-5-nitropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H5ClN2O3/c7-6-1-4(3-10)5(2-8-6)9(11)12/h1-2,10H,3H2 |
Clave InChI |
QJPCKQJSNSOMRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


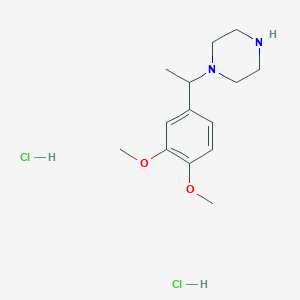
![Methylbis[(4-nitrophenyl)methyl]amine](/img/structure/B13026267.png)

![1-Methyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13026282.png)
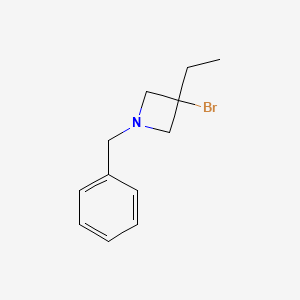



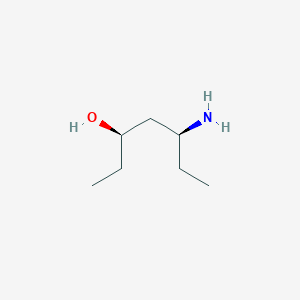
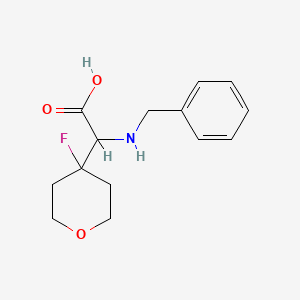
![7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B13026326.png)

